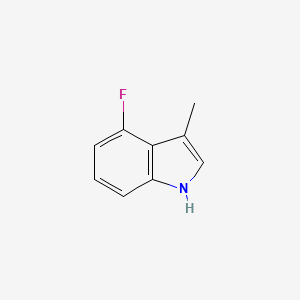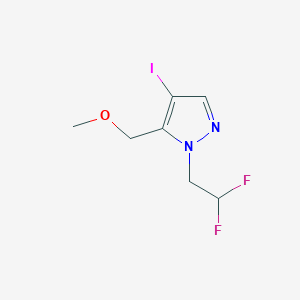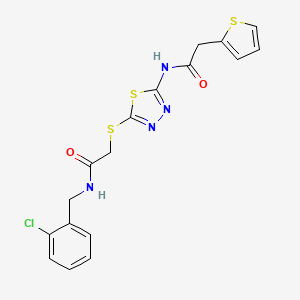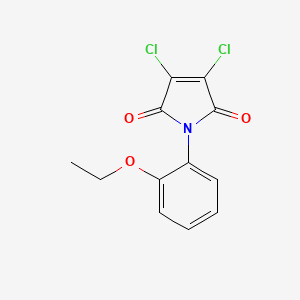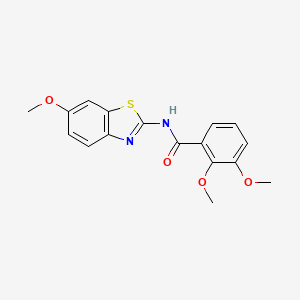
2,3-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,3-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide” is a derivative of benzothiazole . It has a molecular formula of C23H20N2O3S .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “2,3-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide”, can be achieved through various methods. One common method is the domino oxa–Michael–aldol (DOMA) reaction . Another approach involves one-pot synthesis and sequential multistep synthesis .Molecular Structure Analysis
The molecular structure of “2,3-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide” consists of a benzothiazole ring fused with a benzene ring . The benzothiazole moiety allows for easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring .Chemical Reactions Analysis
Benzothiazole derivatives, including “2,3-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide”, are highly reactive building blocks for organic and organoelement synthesis . They can undergo a variety of chemical reactions, facilitated by catalysts such as P2O5/SiO2 .Physical And Chemical Properties Analysis
The compound “2,3-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide” has a molecular weight of 404.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . Its topological polar surface area is 88.7 Ų .Aplicaciones Científicas De Investigación
Antioxidant Activity
The compound has been found to exhibit significant antioxidant activity . This is determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Antibacterial Activity
The compound has been tested for its in vitro growth inhibitory activity against different bacteria . It has shown promising antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Anti-fungal Activity
Benzothiazole derivatives, which include this compound, have been found to exhibit anti-fungal properties .
Anti-proliferative Activity
Benzothiazole derivatives have been found to exhibit anti-proliferative activity . This means they can inhibit the growth of cells, which can be particularly useful in the treatment of cancer.
Anti-inflammatory Activity
Benzothiazole derivatives have also been found to exhibit anti-inflammatory activity . This means they can help reduce inflammation, which is a key factor in many diseases.
Use in Drug Discovery
Amide compounds, including this one, have been used in drug discovery . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Industrial Applications
Amide compounds are also used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
Synthetic Pathways
The compound can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . This synthesis process can be useful for researchers and scientists working in this field to make more potent biologically active benzothiazole-based drugs .
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-10-7-8-12-14(9-10)24-17(18-12)19-16(20)11-5-4-6-13(22-2)15(11)23-3/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWBPPBMTWURIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

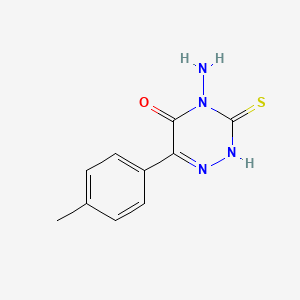
![3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid](/img/structure/B2866615.png)
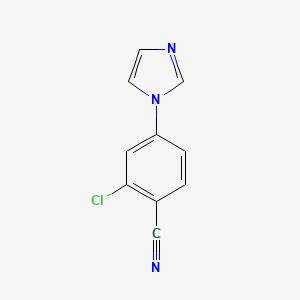
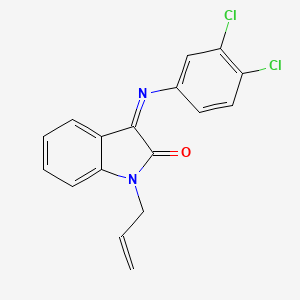
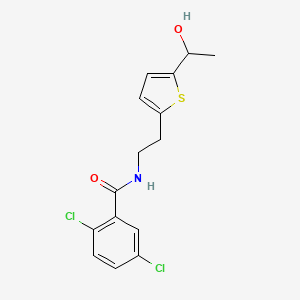

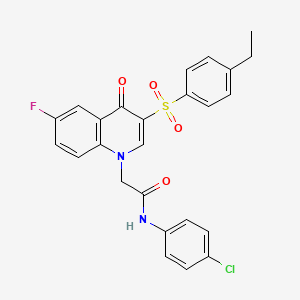
![2-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-8-methoxy-5-methyl-3-propyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/no-structure.png)
![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2866625.png)
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2866627.png)
